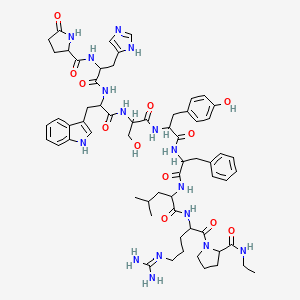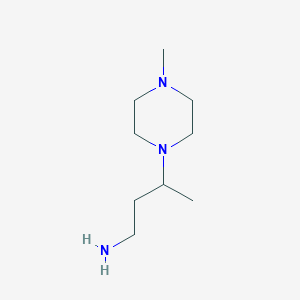
3-(4-Methylpiperazin-1-yl)butan-1-amine
Übersicht
Beschreibung
3-(4-Methylpiperazin-1-yl)butan-1-amine is an organic compound with the molecular formula C9H21N3. It is a heterocyclic compound that can be used as a pharmaceutical intermediate . The compound has a molecular weight of 171.29 .
Molecular Structure Analysis
The InChI code for 3-(4-Methylpiperazin-1-yl)butan-1-amine is 1S/C9H21N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-10H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(4-Methylpiperazin-1-yl)butan-1-amine is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Proteomics Research
“3-(4-Methylpiperazin-1-yl)butan-1-amine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomic techniques such as protein purification, mass spectrometry, and protein-protein interaction studies .
Organic Synthesis
This compound is used as a precursor in organic synthesis . For instance, it is used for the preparation of furan-2-carboxylic acid [3- (4-methyl-piperazin-1-yl)-propyl]-amide by reacting with furan-2-carbonyl chloride . This indicates its potential use in the synthesis of a variety of organic compounds.
Biochemical Research
“3-(4-Methylpiperazin-1-yl)butan-1-amine” is classified under additional biochemicals , suggesting its use in biochemical research. This could involve studying the chemical substances and processes that occur within living organisms.
Controlled Environment Research
This compound could be used in controlled environment research . This involves studies conducted under controlled conditions to understand the effects of environmental variables on the biological systems.
Advanced Battery Science and Technology
There’s a mention of this compound in the context of advanced battery science and technology . While the exact application isn’t specified, it could be used in the development or testing of new battery technologies.
Impurities Study
“3-(4-Methylpiperazin-1-yl)butan-1-amine” could be used in the study of impurities . This involves the identification, characterization, and quantification of impurities in chemical substances.
Wirkmechanismus
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and several others related to specific response measures in case of exposure .
Eigenschaften
IUPAC Name |
3-(4-methylpiperazin-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(3-4-10)12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMGCKSGDXYVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649201 | |
| Record name | 3-(4-Methylpiperazin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)butan-1-amine | |
CAS RN |
4553-30-4 | |
| Record name | 3-(4-Methylpiperazin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium;2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]acetic acid](/img/structure/B1629561.png)
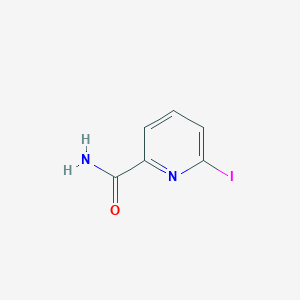

![4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride](/img/structure/B1629566.png)
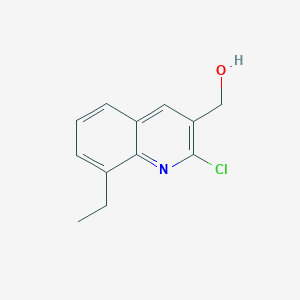
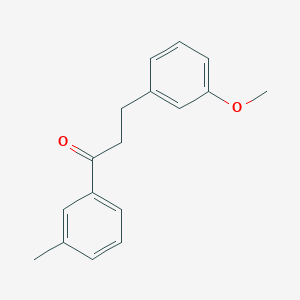
![4-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629572.png)

![5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629577.png)

![3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione](/img/structure/B1629580.png)

